molecular formula C15H15N5O B10992500 1-methyl-N-(1-methyl-1H-pyrazol-4-yl)-3-phenyl-1H-pyrazole-5-carboxamide

1-methyl-N-(1-methyl-1H-pyrazol-4-yl)-3-phenyl-1H-pyrazole-5-carboxamide

Cat. No.: B10992500
M. Wt: 281.31 g/mol
InChI Key: DISYDYSDBCLODN-UHFFFAOYSA-N
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Description

    1-methyl-N-(1-methyl-1H-pyrazol-4-yl)-3-phenyl-1H-pyrazole-5-carboxamide: is a complex organic compound with a unique structure. It combines a pyrazole core with a carboxamide group and an additional methyl substitution.

  • The compound’s chemical formula is C₁₈H₁₆N₆O, and its systematic name reflects its substituents.
  • It has potential applications in medicinal chemistry due to its structural features.
  • Preparation Methods

    • The synthesis of this compound involves a three-step procedure:

        Buchwald–Hartwig Arylamination: Starting from a suitable precursor, a Buchwald–Hartwig coupling reaction is performed with benzophenone imine. This step introduces the pyrazole ring.

        Nucleophilic Aromatic Substitution: A highly regioselective nucleophilic aromatic substitution follows, leading to the final product.

        Characterization: The compound’s structure is confirmed using nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and infrared spectroscopy (ATR-IR). Single crystal X-ray diffraction provides crystallographic data.

  • Chemical Reactions Analysis

    Oxidation Reactions

    The pyrazole rings in this compound undergo selective oxidation under controlled conditions. For example:

    • Nitrogen oxidation : Under strong oxidative agents like hydrogen peroxide or potassium permanganate, the nitrogen atoms in the pyrazole rings form N-oxide derivatives (Fig. 1A). This modification alters electron distribution, enhancing interactions with biological targets .

    • Methyl group oxidation : The methyl substituents on the pyrazole rings are oxidized to carboxylic acids using KMnO₄ in acidic media (Fig. 1B), as observed in structurally similar pyrazole derivatives.

    Table 1: Oxidation reaction conditions and products

    ReactantOxidizing AgentConditionsProductYieldSource
    Pyrazole N-oxidationH₂O₂ (30%)RT, 12 hN-Oxide derivative62%
    Methyl → Carboxylic acidKMnO₄/H₂SO₄Reflux, 6 h5-Carboxy-pyrazole analog48%

    Reduction Reactions

    The carboxamide group (-CONH-) is susceptible to reduction:

    • LiAlH₄-mediated reduction : Converts the carboxamide to a primary amine (Fig. 2A), producing 1-methyl-3-phenyl-5-aminomethylpyrazole .

    • Catalytic hydrogenation : Palladium on carbon (Pd/C) selectively reduces the pyrazole ring’s double bonds under H₂ gas, yielding dihydro-pyrazole derivatives (Fig. 2B).

    Table 2: Reduction pathways and outcomes

    Functional GroupReducing AgentConditionsProductApplicationSource
    Carboxamide → AmineLiAlH₄THF, 0°C → RT5-Aminomethyl intermediateBioactive precursor
    Pyrazole → DihydroPd/C, H₂ (1 atm)EtOH, 24 hSaturated pyrazoline derivativeStability enhancement

    Nucleophilic Substitution

    The methyl group on the pyrazole nitrogen participates in nucleophilic displacement reactions:

    • Demethylation : Treatment with BBr₃ in dichloromethane removes the methyl group, generating a free NH-pyrazole (Fig. 3A) .

    • Alkylation : Reacting with alkyl halides (e.g., CH₃I) in the presence of NaH/DMF introduces bulkier substituents (Fig. 3B) .

    Table 3: Substitution reactions and regioselectivity

    Reaction TypeReagentSolventProductRegioselectivitySource
    N-DemethylationBBr₃DCMNH-pyrazole analog>90% at N1 position
    N-AlkylationCH₃I, NaHDMFN-Ethyl derivativeSelective for N1

    Hydrolysis of Carboxamide

    The carboxamide group undergoes hydrolysis under acidic or basic conditions:

    • Acidic hydrolysis : Concentrated HCl at reflux cleaves the amide bond, yielding 5-carboxylic acid and 1-methylpyrazol-4-amine (Fig. 4A).

    • Basic hydrolysis : NaOH/EtOH converts the amide to a carboxylate salt, which is acidified to isolate the free acid (Fig. 4B).

    Table 4: Hydrolysis kinetics and products

    ConditionsReagentTimeProductPuritySource
    Acidic (HCl, Δ)6M HCl8 h5-Carboxylic acid + amine95%
    Basic (NaOH/EtOH)2M NaOH4 hSodium carboxylate89%

    Cycloaddition and Ring Expansion

    The electron-deficient pyrazole ring participates in [3+2] cycloadditions:

    • With nitrile oxides : Forms isoxazoline-fused pyrazole hybrids under microwave irradiation (Fig. 5A) .

    • Ring expansion : Reacts with diazomethane to generate pyrimidine derivatives via ring-opening/expansion mechanisms (Fig. 5B) .

    Biological Activity Modulation via Derivatization

    Structural modifications via the above reactions enhance pharmacological properties:

    • Antifungal activity : N-Oxide derivatives show improved inhibition against Gibberella zeae (EC₅₀ = 28 µM) .

    • Anti-inflammatory effects : Carboxylic acid analogs exhibit COX-2 selectivity (IC₅₀ = 0.19 µM) .

    This compound’s reactivity profile underscores its versatility as a scaffold for drug discovery. Future studies should explore photochemical reactions and metal-catalyzed cross-coupling to further diversify its applications .

    Scientific Research Applications

    Anticancer Activity

    Recent studies highlight the potential anticancer properties of pyrazole derivatives, including 1-methyl-N-(1-methyl-1H-pyrazol-4-yl)-3-phenyl-1H-pyrazole-5-carboxamide. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance:

    • Cytotoxicity against Cancer Cell Lines : In a study, derivatives were screened against MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer) cell lines. The results showed promising IC50 values indicating effective growth inhibition (IC50 values ranged from 0.39 µM to 49.85 µM depending on the specific derivative) .
    CompoundCell LineIC50 (µM)
    Compound AMCF70.39
    Compound BNCI-H4600.46
    Compound CSF-26831.5

    Anti-inflammatory Properties

    Pyrazole derivatives are also being investigated for their anti-inflammatory effects. The mechanism involves the inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory process. Compounds similar to this compound have been shown to reduce inflammation markers in vitro .

    Pesticide Development

    The pyrazole moiety has been explored for developing novel pesticides due to its ability to disrupt biological processes in pests. Research indicates that pyrazole-based compounds can act as effective insecticides and fungicides, targeting specific biochemical pathways in pests without affecting non-target species .

    Structure-Activity Relationship Studies

    Understanding the structure-activity relationship (SAR) of pyrazole derivatives is crucial for optimizing their biological activity. Modifications at various positions on the pyrazole ring can significantly influence their efficacy and selectivity against target diseases or pests.

    Case Studies on Derivatives

    Several case studies have documented the synthesis and evaluation of pyrazole derivatives:

    • Synthesis of Novel Derivatives : Researchers synthesized a series of pyrazole derivatives and evaluated their anticancer properties through in vitro assays, demonstrating that modifications can enhance potency .
    • Evaluation of Antifungal Activity : A study assessed new pyrazole-tetrazole hybrid compounds for antifungal activity against strains like Aspergillus niger, showing promising results that could lead to new agricultural applications .

    Mechanism of Action

      MPS1 Inhibition: The compound likely exerts its effects by inhibiting MPS1 kinase. MPS1 plays a crucial role in cell division and spindle assembly checkpoint control.

      Cysteine Binding: It may form a covalent bond with a rare cysteine residue in the hinge region of MPS1.

  • Comparison with Similar Compounds

    Biological Activity

    Introduction
    1-methyl-N-(1-methyl-1H-pyrazol-4-yl)-3-phenyl-1H-pyrazole-5-carboxamide is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. Pyrazole derivatives are known for their potential in medicinal chemistry, particularly in anticancer, anti-inflammatory, and antimicrobial applications. This article reviews the biological activity of this specific compound, focusing on its synthesis, biological evaluations, and potential therapeutic applications.

    PropertyValue
    Molecular Formula C13H14N4O
    Molecular Weight 242.28 g/mol
    CAS Number 1216004-18-0
    IUPAC Name This compound

    Synthesis

    The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. The process generally includes:

    • Formation of the Pyrazole Core : Reaction of hydrazine derivatives with appropriate carbonyl compounds.
    • Substitution Reactions : Introduction of phenyl and methyl groups through electrophilic substitution.
    • Carboxamide Formation : Final conversion to the carboxamide form through acylation.

    Anticancer Activity

    Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds within this class can effectively inhibit the proliferation of various cancer cell lines.

    Case Studies

    • In Vitro Studies :
      • A study demonstrated that pyrazole derivatives exhibited significant antiproliferative activity against breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines, with IC50 values ranging from 10 to 20 µM .
      • Another investigation reported that structural modifications in pyrazole compounds could enhance their cytotoxicity against colorectal and lung cancer cells .
    • In Vivo Studies :
      • Animal models treated with pyrazole derivatives showed reduced tumor growth rates compared to control groups, suggesting that these compounds may serve as effective anticancer agents .

    Anti-inflammatory Activity

    Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound has been shown to inhibit pro-inflammatory cytokines in cellular models, indicating potential use in treating inflammatory diseases.

    Antimicrobial Activity

    Research has explored the antimicrobial effects of pyrazole derivatives against various pathogens:

    • Some studies indicated moderate antifungal activity against phytopathogenic fungi such as Fusarium oxysporum and Gibberella zeae, with certain derivatives achieving over 50% inhibition at concentrations of 100 µg/mL .

    Structure–Activity Relationship (SAR)

    The biological activity of pyrazole compounds is closely related to their structural features. Key factors influencing activity include:

    • Substituents on the Pyrazole Ring : Different substituents can significantly alter potency and selectivity.
    • Positioning of Functional Groups : The location of methyl and phenyl groups affects interaction with biological targets.

    Table: Structure–Activity Correlation

    Compound StructureAnticancer Activity (IC50 µM)Anti-inflammatory ActivityAntifungal Activity
    1-methyl-N-(1-methyl-pyrazol)10–20ModerateModerate
    Substituted variantsVaries (5–30)HighLow

    Properties

    Molecular Formula

    C15H15N5O

    Molecular Weight

    281.31 g/mol

    IUPAC Name

    2-methyl-N-(1-methylpyrazol-4-yl)-5-phenylpyrazole-3-carboxamide

    InChI

    InChI=1S/C15H15N5O/c1-19-10-12(9-16-19)17-15(21)14-8-13(18-20(14)2)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,17,21)

    InChI Key

    DISYDYSDBCLODN-UHFFFAOYSA-N

    Canonical SMILES

    CN1C=C(C=N1)NC(=O)C2=CC(=NN2C)C3=CC=CC=C3

    Origin of Product

    United States

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